

Spectroscopic Analysis of 4-Methyl-1H-imidazole-5-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-1H-imidazole-5-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for **4-Methyl-1H-imidazole-5-carboxylic acid**. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and related imidazole compounds in drug discovery and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted and experimentally observed (where available for analogous compounds) ^1H and ^{13}C NMR spectral data for **4-Methyl-1H-imidazole-5-carboxylic acid**.

^1H NMR Spectral Data

The ^1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
H-2 (imidazole ring)	7.5 - 8.5	Singlet (s)	The chemical shift is influenced by the electron-withdrawing carboxylic acid group.
-CH ₃ (methyl group)	2.2 - 2.6	Singlet (s)	Typically appears as a sharp singlet.
-COOH (carboxylic acid)	10.0 - 13.0	Broad Singlet (br s)	The chemical shift is highly dependent on solvent and concentration. This peak may be broad due to hydrogen bonding and exchange.
-NH (imidazole ring)	11.0 - 14.0	Broad Singlet (br s)	The chemical shift is also dependent on solvent and concentration and can exchange with D ₂ O.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
C-2 (imidazole ring)	135 - 145	
C-4 (imidazole ring)	125 - 135	Attached to the methyl group.
C-5 (imidazole ring)	115 - 125	Attached to the carboxylic acid group.
-CH ₃ (methyl group)	10 - 15	
-COOH (carboxylic acid)	160 - 175	The chemical shift is characteristic of a carboxylic acid carbon. [1] [2] [3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Vibrational Mode	Frequency Range (cm ⁻¹)	Intensity	Notes
O-H Stretch (Carboxylic Acid)	2500 - 3300	Broad, Strong	This very broad absorption is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid and often overlaps with C-H stretching frequencies. [4] [5]
N-H Stretch (Imidazole)	3100 - 3300	Medium, Broad	This peak may be broad due to hydrogen bonding.
C-H Stretch (Aromatic/Methyl)	2900 - 3100	Medium to Weak	
C=O Stretch (Carboxylic Acid)	1680 - 1720	Strong, Sharp	The position of this band is characteristic of a conjugated carboxylic acid.
C=N and C=C Stretch (Imidazole Ring)	1450 - 1600	Medium to Strong	A series of bands is expected for the imidazole ring.
C-O Stretch (Carboxylic Acid)	1200 - 1300	Medium	
O-H Bend (Carboxylic Acid)	900 - 950	Medium, Broad	

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of **4-Methyl-1H-imidazole-5-carboxylic acid**.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 5-10 mg of **4-Methyl-1H-imidazole-5-carboxylic acid**.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of exchangeable protons (-COOH and -NH).
- Transfer the solution to a standard 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

- ¹H NMR:
 - Pulse Program: Standard single pulse (zg30)
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 16-64 (depending on sample concentration)
 - Spectral Width: 0-16 ppm
- ¹³C NMR:
 - Pulse Program: Proton-decoupled pulse program (zgpg30)
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)
 - Spectral Width: 0-220 ppm

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **4-Methyl-1H-imidazole-5-carboxylic acid** powder directly onto the ATR crystal.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

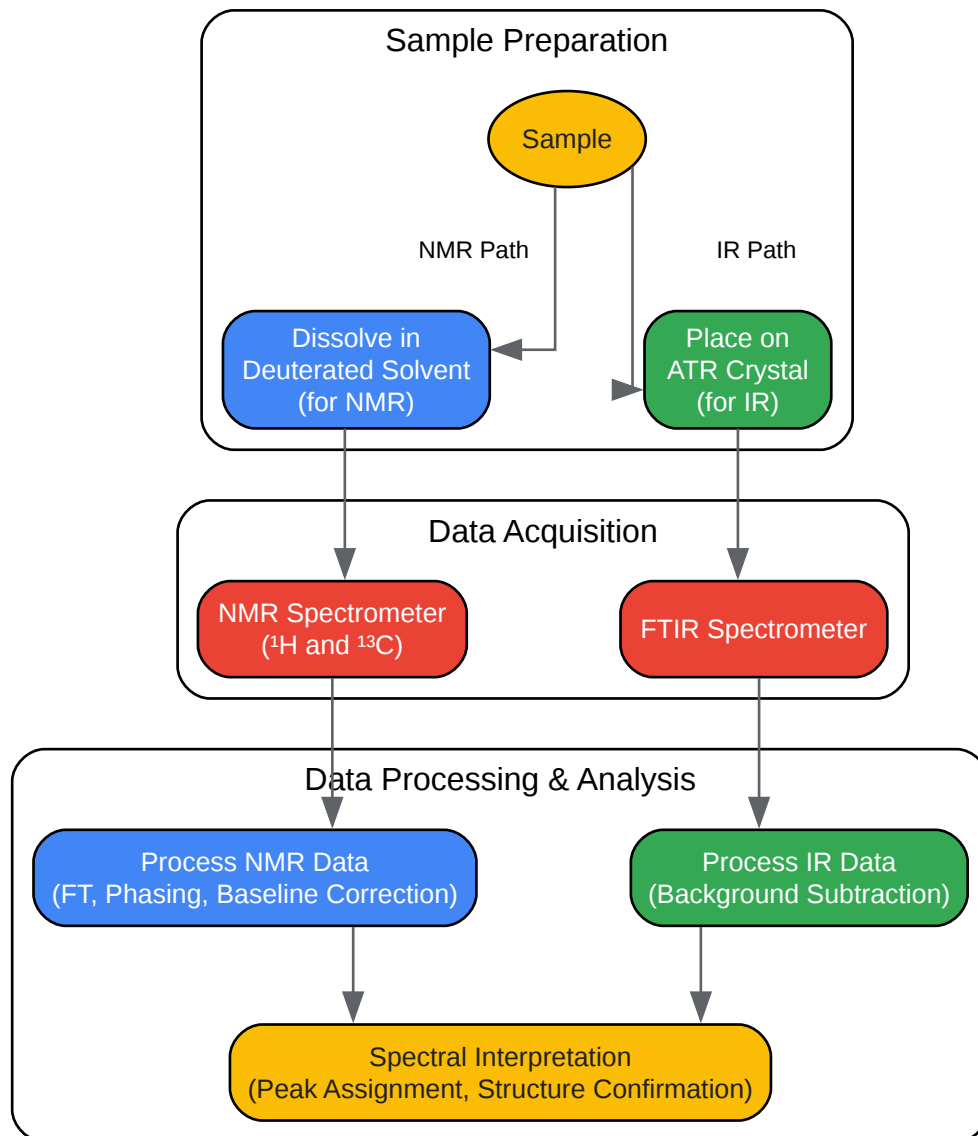
Instrument Parameters (FTIR Spectrometer):

- Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.
- Collect the sample spectrum.
 - Spectral Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32

Visualization of Methodological Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-Methyl-1H-imidazole-5-carboxylic acid**.

Workflow for Spectroscopic Analysis



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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